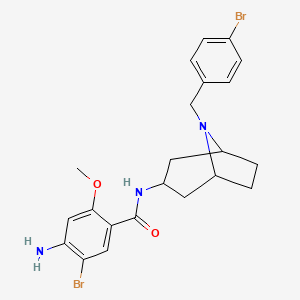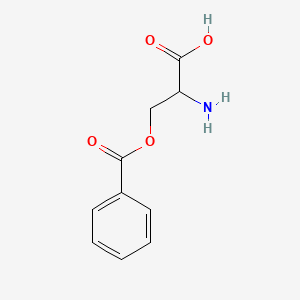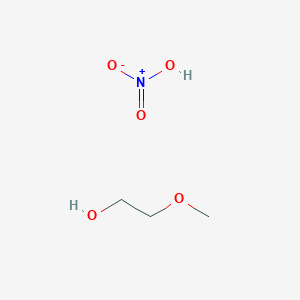
2-Methoxyethanol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C₃H₈O₂. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. Nitric acid, with the formula HNO₃, is a highly corrosive and toxic strong acid. When combined, these compounds are used in various chemical processes, including the preparation of 2-methoxyalkanoic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyethanol can be synthesized by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . The reaction is as follows:
C2H5O++CH3OH→C3H8O2+H+
Industrial Production Methods
The industrial production of 2-methoxyethanol involves the oxidation of 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is carried out at temperatures below 90°C, and the 2-methoxyalkanoic acid is isolated by distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to methoxyacetic acid by nitric acid .
Common Reagents and Conditions
Oxidation: Nitric acid in the presence of vanadate ions as a catalyst.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can substitute the methoxy group under appropriate conditions.
Major Products
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol monomethyl ether.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethanol and nitric acid are used in various scientific research applications:
Chemistry: Used as solvents in the synthesis of organometallic compounds such as Vaska’s complex.
Biology: Utilized in the preparation of thin films for biological studies.
Medicine: Investigated for their effects on cellular processes and potential therapeutic applications.
Industry: Employed in the production of varnishes, dyes, and resins.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylene glycol monomethyl ether (EGME)
- Methoxyacetic acid
- Bis(2-methoxyethyl) phthalate
Uniqueness
2-Methoxyethanol is unique due to its ability to dissolve a variety of chemical compounds and its miscibility with water and other solvents . Its use in the synthesis of organometallic compounds and its toxicological profile also distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
80444-43-5 |
|---|---|
Molekularformel |
C3H9NO5 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
2-methoxyethanol;nitric acid |
InChI |
InChI=1S/C3H8O2.HNO3/c1-5-3-2-4;2-1(3)4/h4H,2-3H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
SHLWGRUBKJBWJK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


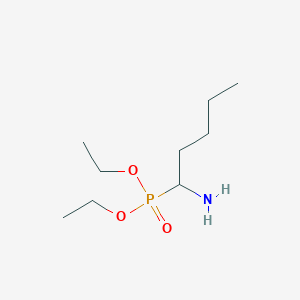
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
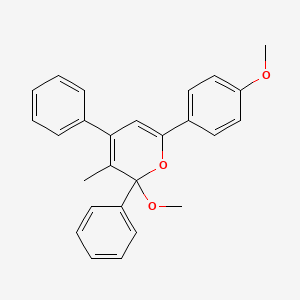

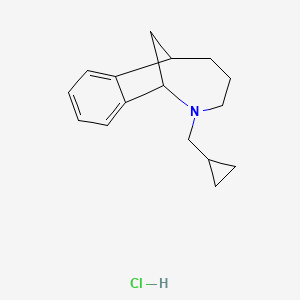

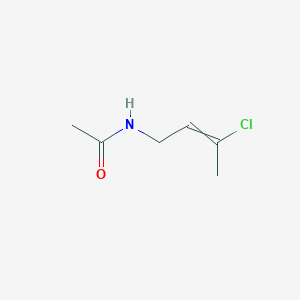
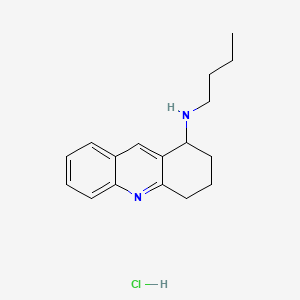
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)


![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
